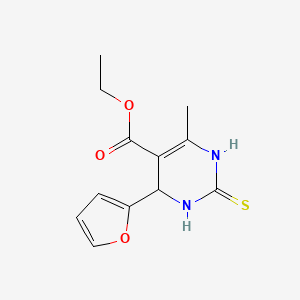

4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

描述

The compound 4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester (CAS 123629-45-8) is a dihydropyrimidine derivative with the molecular formula C₁₂H₁₄N₂O₃S and a molar mass of 266.32 g/mol. It features a 2-furanyl substituent at position 4, a methyl group at position 6, and a thione (sulfanylidene) group at position 2. Key physical properties include a melting point of 186–188°C (in ethyl acetate/ligroine), a predicted boiling point of 369.3±52.0°C, and a pKa of 11.03±0.70 . The thione group distinguishes it from oxo (2-oxo) analogs, influencing tautomerism and hydrogen-bonding capabilities.

属性

IUPAC Name |

ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-16-11(15)9-7(2)13-12(18)14-10(9)8-5-4-6-17-8/h4-6,10H,3H2,1-2H3,(H2,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMCCRDZRJWDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331518 | |

| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

123629-45-8 | |

| Record name | ethyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(2-furanyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester (CAS No. 123629-45-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 266.321 g/mol

- ChEMBL ID : CHEMBL1304358, CHEMBL3194763

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antitumor effects, antimicrobial properties, and potential neuroprotective effects. The following sections detail these activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-(2-furanyl)-6-methyl-2-sulfanylidene, can inhibit the growth of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of the p53 pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-(2-furanyl)-6-methyl-2-sulfanylidene | SJSA-1 (osteosarcoma) | 0.22 | p53 activation |

| Other derivatives | Various | Varies | Apoptosis induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Case Study on Antitumor Efficacy : A study involving xenograft models demonstrated that oral administration of the compound at doses of 100 mg/kg resulted in significant tumor regression in models of osteosarcoma, indicating its potential as a therapeutic agent in cancer treatment.

- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound significantly reduced cell death and increased survival rates compared to untreated controls.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrimidine Core

Furan vs. Aromatic/Substituted Aromatic Groups

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Replaces the 2-furanyl group with a 5-methoxymethyl-furan-2-yl substituent. The methoxymethyl group enhances hydrophilicity compared to the unsubstituted furan in the target compound. The 2-oxo group (vs.

Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8, ):

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (): Features a 4-fluorophenyl group and a 2-sulfanylidene moiety. The electron-withdrawing fluorine atom may improve metabolic stability and binding affinity in drug-receptor interactions .

Thione (2-Sulfanylidene) vs. Oxo (2-Oxo) Groups

Physicochemical Properties

Notes:

- The target compound’s higher melting point (186–188°C) compared to many oxo analogs suggests stronger intermolecular forces due to sulfur’s polarizability .

- The fluorophenyl analog () has a nearly identical molar mass to the target compound, highlighting the isosteric replacement of furan with fluorophenyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。